3-(5-Phenyl-1,3,4-oxadiazol-2-YL)benzoic acid

Vue d'ensemble

Description

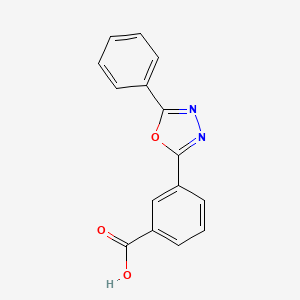

3-(5-Phenyl-1,3,4-oxadiazol-2-YL)benzoic acid is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles. . The structure of this compound consists of a benzoic acid moiety attached to a 1,3,4-oxadiazole ring, which is further substituted with a phenyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Phenyl-1,3,4-oxadiazol-2-YL)benzoic acid typically involves the oxidative cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes through dehydrative cyclization . One common method involves the reaction of benzoic acid hydrazides with carboxylic acids using melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent under microwave-accelerated solvent-free conditions . The oxidative cyclization can also be achieved using various oxidizing agents, such as lead tetraacetate, lead dioxide, potassium permanganate, chloramine-T, HgO-I2, ferric chloride, and iodobenzenediacetate .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of microwave-assisted synthesis and other advanced techniques can also enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(5-Phenyl-1,3,4-oxadiazol-2-YL)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . The compound’s oxadiazole ring is particularly reactive, allowing it to participate in a wide range of chemical transformations.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and lead tetraacetate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield corresponding oxides, while reduction reactions can produce reduced derivatives of the compound . Substitution reactions can introduce various functional groups onto the oxadiazole ring or the benzoic acid moiety, leading to a diverse array of products .

Applications De Recherche Scientifique

3-(5-Phenyl-1,3,4-oxadiazol-2-YL)benzoic acid has numerous scientific research applications due to its unique chemical structure and reactivity. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology and medicine, the compound has shown potential as an antioxidant, antimicrobial, and anticancer agent . Its ability to scavenge free radicals and inhibit the growth of various pathogens makes it a valuable candidate for drug development . Additionally, the compound’s structural properties make it suitable for use in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices .

Mécanisme D'action

The mechanism of action of 3-(5-Phenyl-1,3,4-oxadiazol-2-YL)benzoic acid involves its interaction with various molecular targets and pathways. As an antioxidant, the compound can neutralize free radicals by donating electrons or hydrogen atoms, thereby preventing oxidative damage to cells and tissues . In its antimicrobial and anticancer activities, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival and proliferation of pathogens and cancer cells . The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of organism or cell being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to 3-(5-Phenyl-1,3,4-oxadiazol-2-YL)benzoic acid include other 1,3,4-oxadiazole derivatives, such as 3-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoic acid and 3-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid . These compounds share the same core structure but differ in their substituents, which can significantly influence their chemical and biological properties.

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the resulting properties. The phenyl group attached to the oxadiazole ring can enhance the compound’s stability and reactivity, making it a versatile intermediate for various chemical syntheses .

Activité Biologique

3-(5-Phenyl-1,3,4-oxadiazol-2-YL)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The oxadiazole moiety is known for its pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of 266.25 g/mol. The structure combines a benzoic acid group with a phenyl-substituted oxadiazole ring, which enhances its interaction with biological targets.

Anticancer Activity

Research has demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:

- Case Study : A study on related oxadiazole derivatives reported IC50 values ranging from 0.16 µM to 22.54 µM against various cancer cell lines, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

- Mechanism : The mechanism of action is believed to involve the modulation of apoptosis pathways and inhibition of cell proliferation through interference with key signaling pathways such as VEGFR-2 and caspase activation .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

- Research Findings : Studies indicate that derivatives with the oxadiazole ring possess broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The activity is attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been highlighted in various studies:

- Data Summary : In vitro assays have shown that derivatives can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .

The biological activity of this compound can be attributed to its structural features:

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.

- π-π Interactions : The phenyl and oxadiazole rings facilitate π-π stacking interactions with aromatic residues in proteins .

- Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.

Comparative Analysis with Similar Compounds

| Compound | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | Structure | Varies (0.16 - 22.54) | Anticancer, Antimicrobial |

| Benzamide Derivatives | - | 5.85 | Anticancer |

| Other Oxadiazole Derivatives | - | Varies | Antimicrobial |

Propriétés

IUPAC Name |

3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c18-15(19)12-8-4-7-11(9-12)14-17-16-13(20-14)10-5-2-1-3-6-10/h1-9H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFBVMSFONVVMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.